4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729159
InChI: InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22)
SMILES: C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

CAS No.:

Cat. No.: VC0729159

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid
Standard InChI InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22)
Standard InChI Key UMTRSGWDHZCXEA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator